N'-(3,5-dichlorophenyl)oxamide
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Overview
Description
N’-(3,5-dichlorophenyl)oxamide is an organic compound characterized by the presence of a dichlorophenyl group attached to an oxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dichlorophenyl)oxamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with oxamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process . The reaction can be represented as follows:
3,5-dichlorobenzoyl chloride+oxamide→N’-(3,5-dichlorophenyl)oxamide+HCl
Industrial Production Methods
Industrial production of N’-(3,5-dichlorophenyl)oxamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-dichlorophenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with additional oxygen atoms, while reduction can produce amines .
Scientific Research Applications
N’-(3,5-dichlorophenyl)oxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(3,5-dichlorophenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound shares the dichlorophenyl group but has a different core structure, leading to distinct biological activities.
Bis(2-nitratoethyl)oxamide: Another oxamide derivative with different substituents, used in energetic materials research.
Uniqueness
N’-(3,5-dichlorophenyl)oxamide is unique due to its specific dichlorophenyl substitution, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(3,5-dichlorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O2/c9-4-1-5(10)3-6(2-4)12-8(14)7(11)13/h1-3H,(H2,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLHHIUFBNCJCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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